molecular formula C16H14IN5O4 B3953861 N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B3953861
M. Wt: 467.22 g/mol
InChI Key: MGJSXSIPMCFNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as BI-1, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzoxadiazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to modulate the activity of the endoplasmic reticulum (ER) stress response pathway. This compound acts as a negative regulator of the ER stress response, which is a cellular mechanism that responds to various stress stimuli, such as oxidative stress, calcium overload, and protein misfolding. By modulating the ER stress response, this compound can prevent the accumulation of unfolded or misfolded proteins in the ER and reduce the associated cellular damage.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neuronal cells, this compound has been shown to reduce the levels of reactive oxygen species, prevent calcium overload, and inhibit apoptosis. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In cardiac cells, this compound has been shown to reduce the levels of reactive oxygen species, prevent calcium overload, and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in laboratory experiments is its ability to modulate the ER stress response pathway, which is a cellular mechanism that is involved in various pathological conditions. This compound can be used to study the effects of ER stress on cellular function and to investigate the potential therapeutic applications of ER stress modulation. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of this compound treatment in different cell types and tissues.

Future Directions

There are several future directions for the study of N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes, inflammatory disorders, and viral infections. Another direction is to develop more potent and selective this compound analogs that can be used as drugs in clinical settings. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the ER stress response pathway and the role of this compound in modulating this pathway.

Scientific Research Applications

N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been studied for its potential therapeutic applications in various scientific research fields, including neurology, oncology, and cardiology. In neurology, this compound has been shown to have neuroprotective effects against neuronal damage caused by oxidative stress and calcium overload. In oncology, this compound has been studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth. In cardiology, this compound has been shown to have cardioprotective effects against ischemia-reperfusion injury.

properties

IUPAC Name

N-(2-iodophenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN5O4/c17-10-3-1-2-4-11(10)18-12-9-13(21-5-7-25-8-6-21)14-15(20-26-19-14)16(12)22(23)24/h1-4,9,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJSXSIPMCFNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Reactant of Route 3
Reactant of Route 3
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Reactant of Route 4
Reactant of Route 4
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Reactant of Route 6
Reactant of Route 6
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.